Tellurium hexafluoride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomp in cold, hot water, acid, and alkali

Decomposes

Canonical SMILES

Production of Medical Isotopes

One intriguing application of Tellurium Hexafluoride lies in its potential for producing Iodine-124 (¹²⁴I), a radioisotope used in Positron Emission Tomography (PET) scans. PET scans are a type of nuclear medicine imaging technique that helps diagnose various medical conditions, including cancer, heart disease, and neurological disorders.

Tellurium Hexafluoride can be bombarded with protons (p) in a nuclear reaction, leading to the creation of Iodine-124 through a neutron-proton (n, p) reaction. This method offers several advantages compared to traditional production methods. Tellurium Hexafluoride is a gas, which simplifies handling and target preparation for the nuclear reaction [1].

Source

[1] On the use of Tellurium-hexafluoride as a novel approach to produce the PET isotope 124 I ()

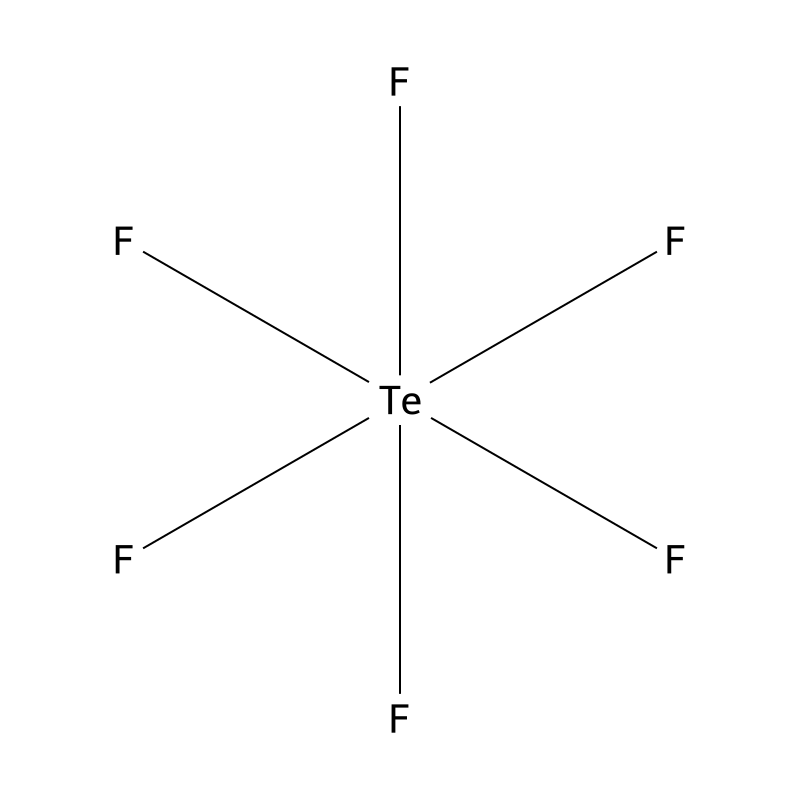

Tellurium hexafluoride is a chemical compound with the formula . It is a colorless gas characterized by a repulsive odor and is known for its toxicity. This compound is the only well-defined hexahalide of tellurium, formed through the direct fluorination of tellurium metal at elevated temperatures, specifically around 150 °C (302 °F) . Tellurium hexafluoride has a molecular weight of 241.59 g/mol and exhibits unique properties, such as being a relatively weak Lewis acid that can form complexes with nitrogen bases like pyridine .

- Hydrolysis: When tellurium hexafluoride reacts with water, it hydrolyzes to produce toxic hydrogen fluoride vapors and telluric acid:

- Reactivity with Halogens: It can react with halogens under controlled conditions, forming other tellurium halides. For example, tellurium reacts with fluorine to produce tellurium hexafluoride:

- Decomposition: Upon heating or exposure to moisture, it decomposes to release toxic fumes containing metallic tellurium and various tellurium fluorides .

Tellurium hexafluoride is highly toxic and poses significant health risks upon exposure. Inhalation can lead to respiratory irritation, pulmonary edema, and other serious health effects. Skin contact may cause irritation and dermatitis, while ingestion can lead to severe health complications . The compound has been reported to affect liver and kidney function in exposed individuals .

The primary method for synthesizing tellurium hexafluoride involves the direct fluorination of tellurium metal. This reaction typically occurs at high temperatures (around 150 °C) and can yield by-products such as decafluoride () at lower temperatures (0 °C) . The process must be conducted in controlled environments due to the toxicity of the gases involved.

Tellurium hexafluoride is primarily used in specialized industrial applications, particularly in the semiconductor industry as a precursor for various materials. Its unique properties make it suitable for producing tellurium-based compounds used in electronics and optical materials. Additionally, its reactivity allows for its use in chemical synthesis processes involving coordination compounds .

Research on interaction studies involving tellurium hexafluoride has shown that it can react with alcohols and glycols, leading to the formation of various organotellurium compounds. For instance, it has been documented that tellurium hexafluoride reacts with ethylene glycol under specific conditions to yield complex products . These interactions highlight its potential utility in organic synthesis and coordination chemistry.

Tellurium hexafluoride shares similarities with other halides of tellurium but has distinct characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Tellurium tetrafluoride | Colorless solid; less toxic | Forms more stable complexes than | |

| Tellurium dichloride | Yellow-brown solid; less reactive | Reacts more readily with water compared to | |

| Tellurium triiodide | Dark red solid; less soluble | Exhibits different reactivity patterns than fluorides | |

| Tellurium pentafluoride | Exists mainly as a transient species | Less stable than |

Tellurium hexafluoride is unique due to its status as the only well-defined hexahalide of tellurium, exhibiting significant toxicity and reactivity that distinguishes it from its tetra- and pentahalide counterparts .

Physical Description

A colorless gas with a repulsive odor.

Colorless gas with a repulsive odor.

Color/Form

Boiling Point

95.9°F at 760 mmHg

Sublimes

Vapor Density

8.3 (Air= 1 at boiling point of tellurium hexafluoride)

2.499 @ 14°F

Density

8.34(relative gas density)

Odor

Melting Point

-35.7°F

-36°F (Sublimes)

UNII

Vapor Pressure

>1 atm

>760 mmHg